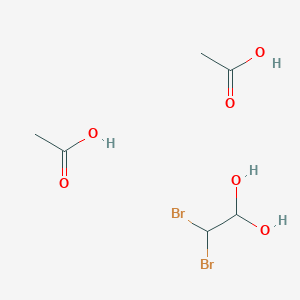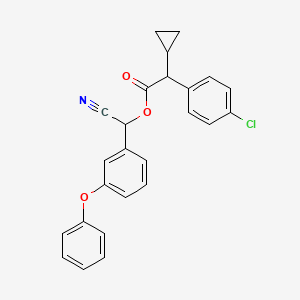
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a chemical compound with the molecular formula C25H22ClNO3 and a molecular weight of 419.900 . It is also known by other names such as esfenvalerate and fenvalerate . This compound is widely used in various applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves several steps. One common synthetic route includes the reaction of 4-chloro-alpha-(1-cyclopropyl)benzeneacetic acid with cyano(3-phenoxyphenyl)methyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Aplicaciones Científicas De Investigación
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. In the case of its use as an insecticide, the compound acts on the nervous system of insects, disrupting the normal function of sodium channels and leading to paralysis and death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is similar to other compounds such as:
Esfenvalerate: A stereoisomer of fenvalerate with similar insecticidal properties.
Fenvalerate: Another related compound with similar chemical structure and applications.
Cypermethrin: A synthetic pyrethroid insecticide with similar mode of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and effectiveness in various applications .
Propiedades
Número CAS |
65363-01-1 |
|---|---|
Fórmula molecular |
C25H20ClNO3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-2-cyclopropylacetate |
InChI |
InChI=1S/C25H20ClNO3/c26-20-13-11-18(12-14-20)24(17-9-10-17)25(28)30-23(16-27)19-5-4-8-22(15-19)29-21-6-2-1-3-7-21/h1-8,11-15,17,23-24H,9-10H2 |
Clave InChI |
LUMDPGWEAWOYRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


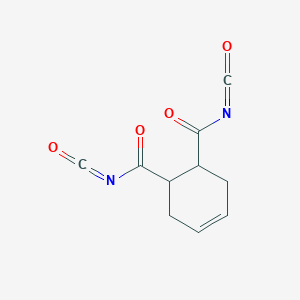
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
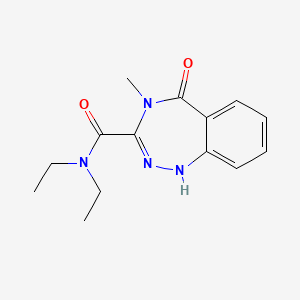
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

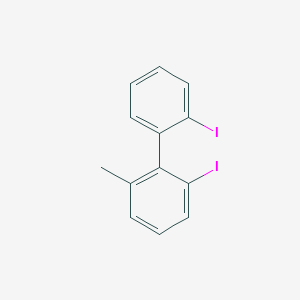
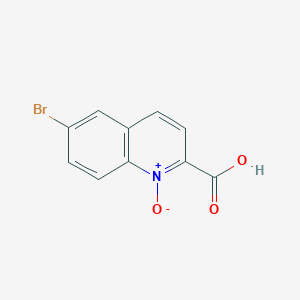
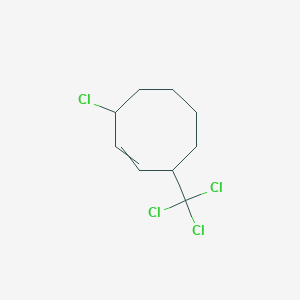
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
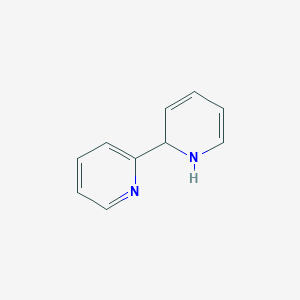
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
